Cas no 623948-94-7 (1-(2-Propyn-1-yl)-4-(trifluoromethyl)piperidine)

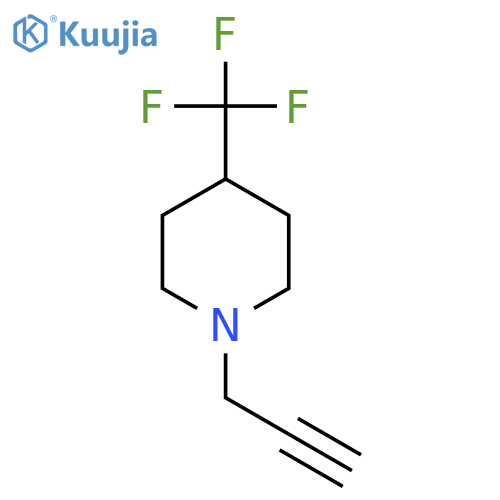

623948-94-7 structure

商品名:1-(2-Propyn-1-yl)-4-(trifluoromethyl)piperidine

CAS番号:623948-94-7

MF:C9H12F3N

メガワット:191.193492889404

MDL:MFCD09865025

CID:3157855

PubChem ID:22147965

1-(2-Propyn-1-yl)-4-(trifluoromethyl)piperidine 化学的及び物理的性質

名前と識別子

-

- 1-(2-Propynyl)-4-(trifluoromethyl)piperidine

- 1-Prop-2-ynyl-4-(trifluoromethyl)piperidine

- SCHEMBL6077621

- 1-(prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine

- LB-0807

- 623948-94-7

- 1-propargyl-4-trifluoromethylpiperidine

- SB41452

- CS-0326840

- AKOS005073377

- A915770

- 1-(2-Propyn-1-yl)-4-(trifluoromethyl)piperidine

-

- MDL: MFCD09865025

- インチ: InChI=1S/C9H12F3N/c1-2-5-13-6-3-8(4-7-13)9(10,11)12/h1,8H,3-7H2

- InChIKey: ONRYAOYLQQJFFI-UHFFFAOYSA-N

- ほほえんだ: FC(C1CCN(CC#C)CC1)(F)F

計算された属性

- せいみつぶんしりょう: 191.09218387Da

- どういたいしつりょう: 191.09218387Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 3.2Ų

1-(2-Propyn-1-yl)-4-(trifluoromethyl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P121616-100mg |

1-(2-Propyn-1-yl)-4-(trifluoromethyl)piperidine |

623948-94-7 | 100mg |

$ 95.00 | 2022-06-03 | ||

| Key Organics Ltd | LB-0807-10MG |

1-(2-propynyl)-4-(trifluoromethyl)piperidine |

623948-94-7 | >95% | 10mg |

£63.00 | 2025-02-08 | |

| Key Organics Ltd | LB-0807-0.5G |

1-(2-propynyl)-4-(trifluoromethyl)piperidine |

623948-94-7 | >95% | 0.5g |

£215.00 | 2025-02-08 | |

| abcr | AB231038-500 mg |

1-Prop-2-ynyl-4-(trifluoromethyl)piperidine; . |

623948-94-7 | 500mg |

€397.80 | 2023-04-27 | ||

| Key Organics Ltd | LB-0807-5G |

1-(2-propynyl)-4-(trifluoromethyl)piperidine |

623948-94-7 | >95% | 5g |

£1485.00 | 2025-02-08 | |

| Key Organics Ltd | LB-0807-25G |

1-(2-propynyl)-4-(trifluoromethyl)piperidine |

623948-94-7 | >95% | 25g |

£5940.00 | 2025-02-08 | |

| Key Organics Ltd | LB-0807-5MG |

1-(2-propynyl)-4-(trifluoromethyl)piperidine |

623948-94-7 | >95% | 5mg |

£46.00 | 2025-02-08 | |

| Key Organics Ltd | LB-0807-20MG |

1-(2-propynyl)-4-(trifluoromethyl)piperidine |

623948-94-7 | >95% | 20mg |

£76.00 | 2023-04-20 | |

| Key Organics Ltd | LB-0807-1G |

1-(2-propynyl)-4-(trifluoromethyl)piperidine |

623948-94-7 | >95% | 1g |

£330.00 | 2025-02-08 | |

| TRC | P121616-500mg |

1-(2-Propyn-1-yl)-4-(trifluoromethyl)piperidine |

623948-94-7 | 500mg |

$ 320.00 | 2022-06-03 |

1-(2-Propyn-1-yl)-4-(trifluoromethyl)piperidine 関連文献

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

623948-94-7 (1-(2-Propyn-1-yl)-4-(trifluoromethyl)piperidine) 関連製品

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:623948-94-7)1-(2-Propyn-1-yl)-4-(trifluoromethyl)piperidine

清らかである:99%

はかる:1g

価格 ($):380.0